
Droloxifencitrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
Droloxifene has been studied extensively for its efficacy in treating advanced breast cancer, especially in postmenopausal women. A notable phase II clinical trial demonstrated that droloxifene administered at doses of 20 mg, 40 mg, and 100 mg daily resulted in an overall response rate of 38% among patients with measurable lesions . The drug was well-tolerated, indicating its potential as a viable treatment option.
Comparison with Tamoxifen
Research indicates that while droloxifene has a higher binding affinity for estrogen receptors compared to tamoxifen, it was found to be less effective in some studies . However, its unique properties may make it suitable for specific patient populations or in combination therapies.
Pharmacological Properties
Droloxifene citrate has demonstrated several pharmacological properties that enhance its therapeutic potential:
- Reversal of Multidrug Resistance (MDR): Studies have shown that droloxifene can reverse MDR in cancer cells, which is crucial for improving the efficacy of chemotherapy .
- Induction of Apoptosis: The compound has been observed to induce apoptosis in luteal cells, suggesting potential applications beyond oncology .
- Bone Health: Droloxifene has shown promise in preventing bone loss associated with estrogen deficiency, making it a candidate for osteoporosis treatment .
Preclinical Studies
Preclinical studies have provided valuable insights into the safety and efficacy of droloxifene:
- In animal models, droloxifene administration did not increase the incidence of liver tumors, indicating a favorable safety profile .
- Studies involving Sprague-Dawley rats showed that droloxifene could inhibit mammary tumor development when administered alongside known carcinogens .
Summary of Findings
The following table summarizes key findings from clinical and preclinical studies on droloxifene citrate:
Study Type | Population/Model | Dosage | Key Findings |
---|---|---|---|
Phase II Clinical Trial | Postmenopausal women | 20 mg, 40 mg, 100 mg | Overall response rate: 38% |
Animal Study | Sprague-Dawley rats | Variable doses | No increase in liver tumors |
Pharmacological Study | K562/A02 cells (in vitro) | Not specified | Reversal of MDR and induction of apoptosis |
Wirkmechanismus
Target of Action
Droloxifene citrate is a novel selective estrogen receptor modulator (SERM) and a derivative of the triphenylethylene drug tamoxifen . Its primary target is the estrogen receptor . The estrogen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
Droloxifene citrate interacts with its target, the estrogen receptor, by exhibiting a higher affinity to the receptor compared to tamoxifen . This results in a higher anti-estrogenic to estrogenic ratio and more effective inhibition of cell growth and division in estrogen receptor-positive cell lines .
Biochemical Pathways
The interaction of droloxifene citrate with the estrogen receptor leads to changes in various biochemical pathways. It induces apoptosis, which is a process of programmed cell death . This effect on apoptosis can have significant implications in tissues like bone and breast tissue .
Pharmacokinetics
Droloxifene citrate exhibits more rapid pharmacokinetics than tamoxifen, reaching peak concentrations and being eliminated much more rapidly . This rapid pharmacokinetics may be beneficial in situations where an increased antiestrogenic to estrogenic ratio is required .
Result of Action
The result of droloxifene citrate’s action is the effective inhibition of cell growth and division in estrogen receptor-positive cell lines . It also prevents estrogen deficiency-induced bone loss without causing uterine hypertrophy .
Biochemische Analyse
Biochemical Properties
Droloxifene citrate has been reported to have a 10- to 60-fold increased affinity for the estrogen receptor compared to other compounds This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way
Cellular Effects
Droloxifene citrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have an obvious effect on reversing the multidrug resistance of K562/A02 cells and modulating mdrl, GST pi and TopoII alpha expression . It also induces apoptosis in cultured rat luteal cells . These effects suggest that Droloxifene citrate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a selective estrogen receptor modulator (SERM), it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of Droloxifene citrate vary with different dosages
Vorbereitungsmethoden
The synthesis of droloxifene citrate involves several steps, starting from the basic structure of tamoxifen . The synthetic route typically includes the hydroxylation of tamoxifen to produce 3-hydroxytamoxifen, followed by the formation of the citrate salt . The reaction conditions often involve the use of dimethylaminoethanol and phenylbutene derivatives under controlled temperature and pressure . Industrial production methods are similar but scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
Droloxifencitrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonderivaten führen.
Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkohole umwandeln.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Alkylgruppen.
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Droloxifencitrat ähnelt anderen SERMs wie Tamoxifen, Raloxifen und Clomifen . Es verfügt über einzigartige Eigenschaften, die es von diesen abheben:
Höhere Affinität zu Östrogenrezeptoren: This compound weist eine 10- bis 60-fach höhere Affinität zu Östrogenrezeptoren im Vergleich zu Tamoxifen auf.
Reduzierte partielle östrogene Agonistenaktivität: Dies macht es potenziell sicherer mit weniger Nebenwirkungen.
Unterschiedliche Pharmakokinetik: This compound erreicht maximale Konzentrationen und wird schneller eliminiert als Tamoxifen.
Ähnliche Verbindungen umfassen:
Tamoxifen: Ein weiteres SERM, das zur Behandlung von Brustkrebs eingesetzt wird.
Raloxifen: Wird hauptsächlich zur Vorbeugung von Osteoporose bei Frauen nach der Menopause eingesetzt.
Clomifen: Wird zur Behandlung von Unfruchtbarkeit bei Frauen eingesetzt.
Die einzigartigen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
Droloxifene citrate, a selective estrogen receptor modulator (SERM), is an analog of tamoxifen and has been studied for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article presents an overview of its biological activity, including mechanisms of action, clinical studies, and notable findings from various research efforts.
Droloxifene citrate exhibits dual activity as an estrogen receptor agonist and antagonist, depending on the tissue type:
- In breast tissue , it acts as an antagonist , inhibiting estrogen-dependent tumor growth.
- In bone , it functions as an agonist , promoting bone density and reducing the risk of osteoporosis.
This unique profile allows droloxifene to exert anticancer effects while also providing benefits for bone health, making it a promising candidate for therapeutic applications in postmenopausal women.
Biological Activities
-
Anticancer Effects
- Droloxifene has demonstrated significant anti-estrogenic activity with a lower endogenous estrogenic effect compared to tamoxifen. In clinical trials involving women with advanced breast cancer, droloxifene showed response rates ranging from 13.6% to 28.6% depending on dosage .
- It has been shown to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors such as TGF-β and altering the Bax/Bcl-2 ratio, which is critical in regulating cell death pathways .
- Reversal of Multidrug Resistance (MDR)
- Bone Health
- Cardiovascular Effects
Phase II Trials
Two significant phase II studies were conducted to evaluate the efficacy and safety of droloxifene in women with advanced breast cancer:
- Study 1 : Randomized trial assessing doses of 20 mg, 40 mg, and 80 mg daily. The response rates were 13.6%, 15.4%, and 17.4%, respectively, with a notable decrease in progressive disease rates at higher doses .
- Study 2 : A pilot study using a higher dose of 120 mg daily showed a response rate of 28.6%, indicating that higher doses may enhance therapeutic efficacy without serious side effects .
Table: Summary of Key Findings on Droloxifene Citrate
Eigenschaften
IUPAC Name |
3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPMSTODOYNP-BTKVJIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97752-20-0 | |
Record name | Droloxifene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97752-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Droloxifene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROLOXIFENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the newly discovered bioactivities of Droloxifene citrate?
A1: Beyond its known anti-estrogenic properties, Droloxifene citrate exhibits two newly discovered bioactivities []:
- Induction of Apoptosis in Rat Luteal Cells: Droloxifene citrate can induce apoptosis (programmed cell death) in cultured rat luteal cells. This finding opens avenues for exploring its use in conditions where luteal cell regulation is crucial. You can read more about this in the study published here: [Synthesis of droloxifene citrate and its new bioactivity] []
Q2: How is Droloxifene citrate metabolized in the human body?
A2: Following oral administration, Droloxifene citrate undergoes extensive metabolism, primarily in the liver []. The major metabolic pathway involves glucuronidation, leading to the formation of Droloxifene glucuronide, which is the primary circulating metabolite. Other metabolic pathways include N-demethylation and side-chain hydroxylation. Excretion of Droloxifene and its metabolites occurs primarily via the fecal route, suggesting a role for biliary excretion and enterohepatic circulation. For more details on the pharmacokinetics and metabolism, refer to the study: [Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects] [].
Q3: Can you describe an efficient synthetic procedure for Droloxifene citrate?
A3: An improved synthesis of Droloxifene citrate utilizes methoxybenzene and phenylacetic acid as starting materials []. This procedure involves eight steps: Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and citrate formation. This optimized method boasts an overall yield of 14.7% (9.2%), a significant improvement over previously reported methods. The advantages include readily available reagents, simplified purification steps, and efficient configuration conversion. For a detailed protocol, please refer to the research article: [Synthesis of droloxifene citrate and its new bioactivity] [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.